5-perfluorohexyl-2,2'-bithiophene
CAS No.: 327630-34-2
Cat. No.: VC13790602
Molecular Formula: C14H5F13S2
Molecular Weight: 484.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 327630-34-2 |
|---|---|
| Molecular Formula | C14H5F13S2 |
| Molecular Weight | 484.3 g/mol |
| IUPAC Name | 2-thiophen-2-yl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophene |
| Standard InChI | InChI=1S/C14H5F13S2/c15-9(16,8-4-3-7(29-8)6-2-1-5-28-6)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-5H |
| Standard InChI Key | KILCWELZTSEPSB-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| Canonical SMILES | C1=CSC(=C1)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Introduction
5-Perfluorohexyl-2,2'-bithiophene, also known as 5-tridecafluorohexyl-2,2'-bithiophene, is a synthetic organic compound that combines a perfluorohexyl chain with a bithiophene backbone. This compound is of interest in materials science and organic electronics due to its unique properties, which include high chemical stability and potential applications in organic semiconductors.
SMILES and InChI Strings
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SMILES: FC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)c1ccc(s1)-c2cccs2
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InChI: 1S/C14H5F13S2/c15-9(16,8-4-3-7(29-8)6-2-1-5-28-6)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-5H
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InChI Key: KILCWELZTSEPSB-UHFFFAOYSA-N
Synthesis and Preparation
The synthesis of 5-perfluorohexyl-2,2'-bithiophene typically involves the modification of bithiophene with a perfluorohexyl group. This process may involve cross-coupling reactions or direct fluorination methods, depending on the starting materials and desired yield.
| Method | Description | Yield |
|---|---|---|
| Cross-Coupling | Involves the reaction of a halogenated bithiophene with a perfluorohexyl organometallic reagent. | Moderate to High |
| Direct Fluorination | Involves the direct introduction of fluorine atoms into the bithiophene backbone. | Variable |
Applications and Research Findings
5-Perfluorohexyl-2,2'-bithiophene is primarily researched for its potential in organic electronics and materials science. Its perfluorinated chain provides hydrophobicity and stability, making it suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Table: Potential Applications
| Application | Description | Advantages |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Used as a semiconductor material due to its stability and electronic properties. | High chemical stability, potential for improved device performance. |
| Organic Photovoltaics (OPVs) | Utilized in the active layer to enhance device efficiency and stability. | Improved stability under environmental conditions, potential for increased power conversion efficiency. |
Safety and Handling
5-Perfluorohexyl-2,2'-bithiophene is classified as an acute toxic substance (Category 3) and requires careful handling. It is not combustible but is stored as a toxic compound.
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Hazard Classification: Acute Tox. 3 Oral
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Storage Class Code: 6.1C - Combustible acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects
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WGK: WGK 3
Precautionary Statements
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P264: Wash hands thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
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P405: Store locked up.
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P501: Dispose of contents/container to an approved waste disposal plant.
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